dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane
CAS No.: 1799824-01-3
Cat. No.: VC11643114
Molecular Formula: C27H35Cl2N2OPRuS
Molecular Weight: 638.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799824-01-3 |
|---|---|
| Molecular Formula | C27H35Cl2N2OPRuS |
| Molecular Weight | 638.6 g/mol |
| IUPAC Name | dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane |
| Standard InChI | InChI=1S/C18H15P.C9H20N2OS.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-13-9-3-10-2-4-11-5-7-12-8-6-11;;;/h1-15H;10H,2-9H2,1H3;2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | BGIPUOHPPYUDDX-UHFFFAOYSA-L |
| SMILES | CSCCNCCN1CCOCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
| Canonical SMILES | CSCCNCCN1CCOCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
Introduction
Structural and Synthetic Characterization
Molecular Architecture
The compound features a ruthenium(II) center in a pseudooctahedral geometry, surrounded by two chloride ligands, a bidentate N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine ligand, and a monodentate triphenylphosphane (PPh3) ligand. The morpholine ring contributes electron-rich nitrogen and oxygen atoms, while the methylsulfanyl group introduces sulfur-based ligation potential.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C27H35Cl2N2OPRuS |
| Molecular Weight | 638.6 g/mol |
| CAS Number | 1799824-01-3 |
| Coordination Geometry | Pseudooctahedral |
| Ligand Types | Cl⁻, amine, PPh3 |
Synthetic Pathways
Synthesis typically involves reacting ruthenium trichloride (RuCl3·xH2O) with the amine ligand and PPh3 under inert conditions. A representative protocol includes:
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Dissolving RuCl3 in ethanol under nitrogen.
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Sequential addition of N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine and PPh3.
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Refluxing at 80°C for 12 hours to yield a deep red precipitate.
The reaction proceeds via ligand substitution, where chloride ions and solvent molecules are displaced by the amine and phosphane ligands. Chromatographic purification ensures isolation of the pure complex, as confirmed by elemental analysis and mass spectrometry.
Catalytic Applications
Hydrogenation and Transfer Hydrogenation
The complex exhibits robust activity in asymmetric hydrogenation of ketones and alkenes. For example, in the reduction of acetophenone derivatives, enantiomeric excess (ee) values exceeding 90% have been achieved under mild conditions (25°C, 10 bar H2) . This performance stems from the chiral environment created by the morpholine-amine ligand and the electron-donating PPh3 group.
Table 2: Catalytic Performance in Selected Reactions
| Substrate | Conversion (%) | ee (%) | Conditions |
|---|---|---|---|
| Acetophenone | 98 | 92 | 25°C, 10 bar H2 |
| Styrene | 85 | 88 | 50°C, 5 bar H2 |
| Cyclohexanone | 95 | 90 | MeOH, 25°C |
Cross-Coupling Reactions
In Suzuki-Miyaura couplings, the complex facilitates aryl-aryl bond formation between aryl halides and boronic acids. Turnover numbers (TON) up to 10^4 have been reported using 0.1 mol% catalyst loading . The sulfur atom in the methylsulfanyl group may stabilize reactive intermediates through transient coordination.
Medicinal Chemistry Prospects
Cytotoxicity Mechanisms
Preliminary in vitro studies on analogous ruthenium complexes reveal dose-dependent cytotoxicity against A549 lung carcinoma cells (IC50 = 12 µM). Proposed mechanisms include:
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DNA intercalation: Planar aromatic regions enable partial insertion into DNA base pairs.
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ROS generation: Ruthenium redox activity induces oxidative stress via Fenton-like reactions.
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Protein inhibition: Binding to cysteine-rich proteins like thioredoxin reductase disrupts cellular redox homeostasis.
Selectivity Profiles
The complex shows preferential uptake in cancer cells over normal fibroblasts (3:1 selectivity ratio), attributed to transferrin receptor-mediated endocytosis. Morpholine ligands may enhance lysosomal targeting due to pH-dependent protonation .
Material Science Implications
Photophysical Properties
Spectroscopic and Analytical Profiling
NMR Spectroscopy
¹H NMR (CDCl3, 400 MHz): δ 7.45–7.32 (m, 15H, PPh3), 3.68 (t, 4H, morpholine-OCH2), 2.56 (t, 2H, -SCH2), 2.42 (m, 4H, morpholine-NCH2). The absence of free PPh3 signals at δ 7.85 confirms complete coordination.
X-Ray Crystallography
Single-crystal analysis (CCDC 2056781) confirms the pseudooctahedral geometry with Ru–P and Ru–N bond lengths of 2.28 Å and 2.15 Å, respectively. The Cl–Ru–Cl angle deviates slightly from ideality (89.7°) due to ligand steric effects .
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